molecular formula C19H19N5O3S B269622 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Katalognummer B269622
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: HYYMWRLPVKXISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. The inhibition of BTK has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Wirkmechanismus

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to B-cell activation and survival, ultimately leading to apoptosis of the malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In CLL, this compound has been shown to downregulate the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activation of NF-kB, a key transcription factor involved in the survival of CLL cells. In MCL, this compound has been shown to induce G1 cell cycle arrest and inhibit the phosphorylation of downstream signaling proteins. In DLBCL, this compound has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in DLBCL.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a tool for research include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other targeted agents or chemotherapy. Another area of interest is the exploration of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, there is potential for the development of this compound as a therapeutic agent for other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Synthesemethoden

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with 4-bromoaniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride to form the final product, this compound. The synthesis has been optimized to achieve high yields and purity, making this compound a viable candidate for further development as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to induce apoptosis and inhibit proliferation of CLL cells, both as a single agent and in combination with other drugs. In MCL, this compound has demonstrated potent anti-tumor activity in xenograft models, and has shown synergy with other targeted agents. In DLBCL, this compound has been shown to inhibit the growth of DLBCL cells and sensitize them to chemotherapy.

Eigenschaften

Molekularformel

C19H19N5O3S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-23-13-20-21-19(23)14-4-6-15(7-5-14)22-28(26,27)17-10-8-16(9-11-17)24-12-2-3-18(24)25/h4-11,13,22H,2-3,12H2,1H3

InChI-Schlüssel

HYYMWRLPVKXISM-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Kanonische SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.